Cas no 461391-24-2 (4-Phenylbutyric-2,2,3,3-d4 Acid)

4-Phenylbutyric-2,2,3,3-d4 Acid structure
461391-24-2 structure
Product Name:4-Phenylbutyric-2,2,3,3-d4 Acid
N.o CAS:461391-24-2
MF:C10H12O2
MW:164.201083183289
CID:328706
PubChem ID:4775
Update Time:2025-04-19

4-Phenylbutyric-2,2,3,3-d4 Acid Propriedades químicas e físicas

Nomes e Identificadores

    • Benzenebutanoic-a,a,b,b-d4 acid(9CI)
    • gamma-phenyl-Butyrate
    • Butyric acid, 4-phenyl-
    • KBio2_001811
    • AM84635
    • 4-Phenylbutyric Acid-13C6
    • InChI=1/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)
    • KBio1_001854
    • BCP10715
    • .omega.-Phenylbutanoic acid
    • CX1106
    • 4-Phenyl-n-butyric acid
    • BDBM50480960
    • CHEBI:41500
    • Spectrum5_001003
    • Z234895119
    • NCGC00018113-02
    • 3tz2
    • DTXSID2037631
    • SPBio_001755
    • P0643
    • Benzenebutanoic acid
    • gamma-Phenylbutyrate
    • KBioGR_000384
    • NC00469
    • NCGC00018113-01
    • 2-methyl-1-phenyl-propan-2-amine
    • KBio2_006947
    • SMR000059104
    • AI3-12065
    • gamma-Phenyl-n-butyric acid
    • 4-phenyl-Butyrate
    • DB06819
    • 4-Phenylbutyric acid (4-PBA)
    • 4-PHENYL-BUTANOIC ACID
    • MLS000069408
    • KBioSS_001811
    • BSPBio_002484
    • DivK1c_006910
    • 4-Phenylbutanoic acid
    • Phenylbutyric acid
    • EINECS 217-341-8
    • KBio2_004379
    • NCGC00018113-03
    • PS-4322
    • bmse000701
    • MLS001076482
    • 4-Phenyl butyric acid
    • 4-PHENYLBUTYRIC-D11 ACID
    • DTXCID0017631
    • 1-Phenylbutyric acid
    • OBKXEAXTFZPCHS-UHFFFAOYSA-
    • EC 217-341-8
    • Spectrum3_000782
    • C21793
    • 4-PHENYLBUTYRIC-2,2,3,3-D4 ACID
    • Benzenebutanoate
    • SY004771
    • 1262970-43-3
    • 4-PBA;Benzenebutyric acid
    • gamma-Phenylbutanoic acid
    • Epitope ID:167707
    • omega-Phenylbutanoic acid
    • GTPL8480
    • AC-3254
    • NCGC00018113-18
    • HMS3259M07
    • s3592
    • HY-A0281
    • 4-Phenyl-butyric acid
    • GAMMA-PHENYL-BUTYRIC ACID
    • BRD-K67102207-236-01-0
    • FT-0673736
    • g-Phenylbutanoic acid
    • gamma-Phenylbutyric acid
    • FT-0619401
    • Spectrum_001331
    • g-Phenylbutanoate
    • F2190-0002
    • .gamma.-Phenylbutyric acid
    • Opera_ID_387
    • NCGC00018113-04
    • 3-phenylpropylcarboxylic acid
    • EN300-35719
    • HMS2234G14
    • MFCD00004403
    • Benzenebutyrate
    • 4-Phenolsulfonic acid sodium
    • KBio3_001704
    • Q27088364
    • w-Phenylbutanoate
    • 2ay7
    • HDInhib_000004
    • NS00008326
    • NSC295
    • SpecPlus_000814
    • CHEMBL1469
    • PBA
    • NCI60_002455
    • w-Phenylbutanoic acid
    • Spectrum4_000092
    • .gamma.-Phenyl-n-butyric acid
    • Spectrum2_001798
    • 1821-12-1
    • g-Phenylbutyric acid
    • UNII-7WY7YBI87E
    • BRD-K67102207-001-02-6
    • CS-D1686
    • 7WY7YBI87E
    • STR05306
    • Q-200507
    • 4-Phenyl-n-butyrate
    • A812651
    • g-phenyl-Butyrate
    • omega-Phenylbutanoate
    • SCHEMBL1716
    • PHENYLBUTANOIC ACID
    • g-Phenylbutyrate
    • 461391-24-2
    • 4-PHENYLBUTYRIC ACID
    • g-phenyl-Butyric acid
    • NSC-295
    • NCI60_020145
    • gamma-Phenylbutanoate
    • Benzenebutyric acid
    • 4-Phenylbutyric acid sodium 100 microg/mL in Acetonitrile:Water
    • 4-Phenylbutyric acid, 99%
    • AKOS000154540
    • NSC 295
    • CCG-39733
    • omega-phenylbutyric acid
    • 4-Phenylbutyric-2,2,3,3-d4 Acid
    • Inchi: 1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)
    • Chave InChI: OBKXEAXTFZPCHS-UHFFFAOYSA-N
    • SMILES: OC(CCCC1C=CC=CC=1)=O

Propriedades Computadas

  • Massa Exacta: 164.083729621g/mol
  • Massa monoisotópica: 164.083729621g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 137
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.4
  • Superfície polar topológica: 37.3Ų

Propriedades Experimentais

  • LogP: 2.42

4-Phenylbutyric-2,2,3,3-d4 Acid Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
P319611-1mg
4-Phenylbutyric-2,2,3,3-d4 Acid
461391-24-2
1mg
$ 64.00 2023-09-06
TRC
P319611-2mg
4-Phenylbutyric-2,2,3,3-d4 Acid
461391-24-2
2mg
$81.00 2023-05-17
TRC
P319611-10mg
4-Phenylbutyric-2,2,3,3-d4 Acid
461391-24-2
10mg
$ 259.00 2023-09-06
Fornecedores recomendados
Shanghai Pearlk Chemicals Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Yunnanjiuzhen
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Yunnanjiuzhen
Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Aoguang Biotechnology Co., Ltd
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited
Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jinan Hanyu Chemical Co.,Ltd.